3-[(Hexylamino)carbonyl]pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-hexylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-7-13-11(14)10-6-8-12-9-10/h10,12H,2-9H2,1H3,(H,13,14) |
InChI Key |
MIBYLRRFXBMJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1CCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hexylamino Carbonyl Pyrrolidine
Stereoselective Synthesis of 3-[(Hexylamino)carbonyl]pyrrolidine
Stereoselective synthesis is crucial for producing specific enantiomers or diastereomers of chiral molecules like this compound. This involves methods that favor the formation of one stereoisomer over others.
The enantioselective synthesis of 3-substituted pyrrolidines, the core scaffold of the target molecule, can be achieved through various modern catalytic methods. These approaches aim to establish the desired stereocenter at the C3 position of the pyrrolidine (B122466) ring with high enantiomeric excess.
One prominent strategy involves the organocatalytic enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. For instance, the addition of nitromethane (B149229) to alkylidenemalonates, catalyzed by cinchona-alkaloid derived thiourea (B124793) organocatalysts, provides a versatile route to substituted pyrrolidine-3-carboxylic acid derivatives. rsc.org This method offers a pathway to precursors of this compound. Similarly, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric purity (e.g., 97% ee). rsc.orgnih.gov
Another powerful approach is the asymmetric [3+2] cycloaddition reaction . This method involves the reaction of an azomethine ylide with an alkene to construct the pyrrolidine ring. The use of chiral catalysts or chiral auxiliaries can induce high stereoselectivity. For example, silver-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with chiral N-tert-butanesulfinylazadienes have been shown to produce densely substituted pyrrolidines with excellent diastereoselectivity, where the sulfinyl group directs the stereochemical outcome. nih.govacs.orgchemistryviews.org
Furthermore, enantioselective approaches for synthesizing the pyrrolidine core of serotonin (B10506) norepinephrine (B1679862) reuptake inhibitors (SNRIs) have been developed, highlighting the pharmaceutical relevance of these scaffolds. acs.org These methods often rely on creating key chiral intermediates that can be further elaborated to the desired 3-substituted pyrrolidine.
| Enantioselective Method | Key Features | Reported Enantiomeric Excess (ee) | Relevant Precursor |
| Organocatalytic Conjugate Addition | Uses cinchona-alkaloid derived thiourea catalysts. | High | Substituted pyrrolidine-3-carboxylic acid derivatives rsc.org |
| Organocatalytic Michael Addition | Reacts 4-oxo-2-enoates with nitroalkanes. | Up to 97% | 5-Alkylpyrrolidine-3-carboxylic acid rsc.orgnih.gov |
| Asymmetric [3+2] Cycloaddition | Silver-catalyzed reaction with chiral auxiliaries. | High diastereoselectivity | Densely substituted proline derivatives nih.govacs.org |
Once a chiral pyrrolidine-3-carboxylic acid is obtained, the subsequent formation of the amide bond with hexylamine (B90201) must be considered. While the stereocenter at the C3 position is already established, the conditions of the amidation reaction should be chosen to avoid racemization. Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed for this transformation. The choice of solvent and temperature can also be critical in preserving the stereochemical integrity of the starting carboxylic acid.
In the broader context of pyrrolidine synthesis, diastereoselectivity is a key consideration. For instance, the synthesis of substituted pyrrolidines via asymmetric multicomponent reactions can generate multiple stereogenic centers in a single step with high diastereomeric ratios. acs.org Similarly, copper-promoted intramolecular aminooxygenation of alkenes can lead to the formation of 2,5-cis-pyrrolidines with excellent diastereoselectivity (dr >20:1). nih.gov While not directly forming the amide bond, these methods highlight the importance of controlling diastereoselectivity in constructing the pyrrolidine ring itself.
A one-pot nitro-Mannich/hydroamination cascade reaction using a combination of base and gold(I) catalysis has been reported for the diastereoselective synthesis of substituted pyrrolidines bearing three stereocenters. rsc.org This demonstrates the potential for cascade reactions to create complex pyrrolidine structures with high stereocontrol.
When a stereoselective synthesis is not employed, a racemic mixture of this compound may be produced. In such cases, chiral resolution is necessary to separate the enantiomers.
A common and well-established method is crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic pyrrolidine-3-carboxylic acid precursor with a chiral resolving agent, typically a chiral amine or acid, to form a pair of diastereomeric salts. wikipedia.orglumenlearning.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid or base to break the salt. Common chiral resolving agents include tartaric acid, mandelic acid, and chiral amines like brucine (B1667951) or (R)-1-phenylethylamine. wikipedia.orglumenlearning.com
Another approach is chiral column chromatography . This technique utilizes a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. This method can be applied to either the final amide product or a suitable precursor.
Kinetic resolution is another powerful technique. This method involves the use of a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of the racemate. google.com For example, a chiral tertiary-amine-containing catalyst can be used for the kinetic resolution of racemic derivatives of α- and β-amino acids. google.com This can lead to one enantiomer being selectively transformed, allowing for the separation of the unreacted enantiomer or the product of the reaction. Dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can theoretically convert the entire racemic mixture into a single desired enantiomer, offering a significant advantage in terms of yield. google.com
| Resolution Technique | Principle | Advantages | Considerations |
| Crystallization of Diastereomeric Salts | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different solubilities. wikipedia.orglumenlearning.com | Scalable, well-established. | Requires suitable resolving agents and can be labor-intensive. wikipedia.org |
| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Can be highly effective for analytical and preparative separations. | Can be expensive for large-scale production. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or enzyme. google.com | Can provide high enantiomeric purity. | Maximum theoretical yield is 50% for standard kinetic resolution. wikipedia.org |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the undesired enantiomer. google.com | Can achieve theoretical yields greater than 50%. google.com | Requires a suitable catalyst system for both resolution and racemization. |
Advanced Synthetic Strategies and Innovation
Recent advances in synthetic methodology offer innovative and efficient routes to pyrrolidine derivatives, which can be adapted for the synthesis of this compound.
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating portions of all starting materials. tandfonline.comnih.gov This approach offers significant advantages in terms of atom economy, time, and resource efficiency.
Several MCRs have been developed for the synthesis of substituted pyrrolidines. tandfonline.com A notable example is the [3+2] cycloaddition of an azomethine ylide, which can be generated in situ from an amino acid and an aldehyde, with a dipolarophile. tandfonline.comtandfonline.com This strategy allows for the rapid construction of the pyrrolidine ring with the potential for high stereocontrol by using chiral starting materials or catalysts. The synthesis of pyrrolidine-2-carboxylates has been achieved through a one-pot multicomponent reaction between aldehydes, amino acid esters, and chalcones. tandfonline.com
Furthermore, a novel diastereoselective synthesis of substituted pyrrolidines has been developed through asymmetric multicomponent reactions of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation, constructing up to three stereogenic centers simultaneously. acs.org
Transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrrolidines. organic-chemistry.org These methods often proceed under mild conditions and with high selectivity.
Palladium-catalyzed reactions have been employed for the synthesis of pyrrolidine derivatives through alkene carboamination and carboalkoxylation reactions. organic-chemistry.orgCopper-catalyzed intramolecular carboamination of N-carbamoyl-β-aminoethyltrifluoroborates provides a route to 2-arylpyrrolidines. organic-chemistry.org
Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides offers a pathway to enantioenriched pyrrolidines with excellent yields and enantioselectivities. organic-chemistry.org A combination of base and gold(I) catalysis has also been used in a one-pot nitro-Mannich/hydroamination cascade to produce substituted pyrrolidines. rsc.org
Rhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds enables a regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org Additionally, cobalt-catalyzed chemodivergent syntheses of pyrrolidines can be achieved from levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org
Iridium-catalyzed reductive [3+2] cycloaddition of amides and conjugated alkenes represents a general and highly selective method for the synthesis of structurally complex pyrrolidines. acs.org This strategy allows for the reductive generation of a range of azomethine ylide species, which then undergo cycloaddition to afford highly substituted pyrrolidines. acs.org
Iron-catalyzed C-H amination of aliphatic azides provides a route to 2,5-disubstituted pyrrolidines. nih.gov DFT studies have guided catalyst design to optimize the diastereoselectivity of this transformation. nih.gov
| Metal Catalyst | Reaction Type | Key Features |
| Palladium | Alkene carboamination/carboalkoxylation | Synthesis of biologically important pyrrolidine derivatives. organic-chemistry.org |
| Copper | Intramolecular carboamination | Access to 2-arylpyrrolidines. organic-chemistry.org |
| Gold | Tandem cycloisomerization/hydrogenation | Produces enantioenriched pyrrolidines. organic-chemistry.org |
| Rhodium | Intramolecular nitrene insertion | Regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org |
| Cobalt | Hydrosilylation | Chemodivergent synthesis from levulinic acid. organic-chemistry.org |
| Iridium | Reductive [3+2] cycloaddition | Highly selective synthesis of complex pyrrolidines from amides. acs.org |
| Iron | C-H amination | Diastereoselective synthesis of 2,5-disubstituted pyrrolidines. nih.gov |
Photochemical and Organocatalytic Methods in Pyrrolidine Synthesis
The synthesis of the pyrrolidine ring, a core structural motif in a vast array of pharmaceuticals and natural products, has been the subject of extensive research. Among the diverse synthetic strategies, photochemical and organocatalytic methods have emerged as powerful tools for the construction of this saturated five-membered heterocycle, often with high levels of stereocontrol. These approaches offer mild reaction conditions and unique reactivity patterns, providing access to complex pyrrolidine derivatives. While direct synthesis of this compound using these methods is not extensively documented, the synthesis of its core precursor, pyrrolidine-3-carboxylic acid and its derivatives, is well-established and provides a clear pathway to the target molecule through subsequent amidation.
Photochemical methods utilize light energy to promote reactions that are often inaccessible under thermal conditions. These strategies include photocatalytic cycloadditions and ring contractions, which can efficiently assemble the pyrrolidine scaffold. For instance, a method for the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones has been developed using photoredox catalysis to produce structurally diverse pyrrolidine rings. google.com Another innovative photochemical approach involves the ring contraction of readily available pyridines using a silylborane to yield pyrrolidine derivatives. nih.gov
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. For pyrrolidine synthesis, organocatalysts have been employed in various enantioselective transformations. A notable example is the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones, catalyzed by cinchonidine-derived bifunctional amino-squaramide catalysts, to afford highly substituted pyrrolidines with excellent enantioselectivity. nih.gov Furthermore, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are direct precursors for the target amide.
The following tables summarize key research findings in the photochemical and organocatalytic synthesis of pyrrolidine derivatives, showcasing the versatility of these methodologies.
Table 1: Examples of Photochemical Synthesis of Pyrrolidine Derivatives
| Starting Materials | Photocatalyst/Conditions | Product | Yield | Reference |
| Cyclopropyl ketone, Hydrazone | Ir(4-CF3-ppy)3, Yb(OTf)3, blue LED | Substituted pyrrolidine | 31-85% | google.com |
| Pyridine, Silylborane | Photo-promoted | 6-silyl-2-azabicyclo[3.1.0]hex-3-ene | - | nih.gov |
| N-(Allenyl)sulfonylamide | Ru(bpy)32, N-chlorosuccinimide, blue LED | 2-(1-Chlorovinyl)pyrrolidine | up to 36% |
Table 2: Examples of Organocatalytic Synthesis of Pyrrolidine Derivatives
| Reaction Type | Catalyst | Starting Materials | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Cascade Reaction | Cinchonidine derived amino-squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Substituted pyrrolidine with quaternary center | High | nih.gov |
| Asymmetric Michael Addition | - | 4-Alkyl-substituted 4-oxo-2-enoates, Nitroalkanes | 5-Alkyl-pyrrolidine-3-carboxylic acid | up to 97% | |
| Asymmetric [3+2] Cycloaddition | Ag2CO3 | Chiral N-tert-butanesulfinylazadienes, Azomethine ylides | Densely substituted pyrrolidines | High diastereoselectivity | nih.gov |
| Asymmetric Michael Addition | New pyrrolidine-based organocatalysts | Aldehydes, Nitroolefins | syn-Michael adducts | up to 85% |
The final step in the synthesis of this compound would involve the formation of an amide bond between a suitable pyrrolidine-3-carboxylic acid precursor and hexylamine. This transformation is typically achieved using a variety of well-established peptide coupling reagents.
Table 3: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Notes | Reference |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Widely used, can cause racemization which can be suppressed with additives. | |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Fast reactions and reduced racemization. | |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings. | |
| Other | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | Causes very little epimerization. |
Structural Elucidation and Analytical Characterization Methods
Spectroscopic Techniques for Structure Confirmation
Spectroscopic methods are fundamental to elucidating the precise atomic arrangement of 3-[(Hexylamino)carbonyl]pyrrolidine. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each offer unique insights into the compound's structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the hexyl chain. The protons on the pyrrolidine ring typically appear in the δ 3.2–3.8 ppm range. The amide proton (NH) signal is expected to be observed as a triplet around δ 8.2-8.5 ppm, indicating coupling with the adjacent methylene (B1212753) group of the hexyl chain. The α-methylene protons of the hexyl group attached to the amide nitrogen would likely resonate around δ 3.2-3.4 ppm. The remaining methylene protons of the hexyl chain would produce a series of multiplets in the δ 1.2-1.6 ppm region, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
The ¹³C NMR spectrum would further corroborate the structure. The carbonyl carbon of the amide is expected to have a chemical shift in the range of δ 172-175 ppm. The carbons of the pyrrolidine ring would likely appear between δ 25-60 ppm. The carbons of the hexyl chain would show characteristic signals, with the carbon attached to the nitrogen resonating around δ 40 ppm and the other methylene carbons appearing in the δ 22-32 ppm range. The terminal methyl carbon would be expected at approximately δ 14 ppm.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine ring CH | ~3.0 - 3.2 | Multiplet |
| Pyrrolidine ring CH₂ | ~1.8 - 2.2, ~3.3 - 3.7 | Multiplets |
| Amide NH | ~8.2 - 8.5 | Triplet |
| N-CH₂ (Hexyl) | ~3.2 - 3.4 | Quartet |
| (CH₂)₄ (Hexyl) | ~1.2 - 1.6 | Multiplet |
| CH₃ (Hexyl) | ~0.9 | Triplet |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | ~172 - 175 |
| Pyrrolidine ring CH | ~45 - 50 |
| Pyrrolidine ring CH₂ | ~25 - 30, ~45 - 55 |
| N-CH₂ (Hexyl) | ~39 - 41 |
| N-CH₂-C H₂ (Hexyl) | ~29 - 32 |
| N-(CH₂)₂-C H₂ (Hexyl) | ~26 - 28 |
| N-(CH₂)₃-C H₂ (Hexyl) | ~22 - 24 |
| N-(CH₂)₄-C H₂ (Hexyl) | ~31 - 33 |
| CH₃ (Hexyl) | ~13 - 15 |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to deduce the molecular formula. For this compound (C₁₁H₂₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 199.1810.
The fragmentation pattern observed in the mass spectrum would show characteristic losses corresponding to different parts of the molecule. For instance, cleavage of the hexyl chain and fragmentation of the pyrrolidine ring would produce predictable fragment ions, further validating the proposed structure.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | ~199.1810 |
| [M-C₆H₁₃]⁺ | ~114.0555 |
| [C₆H₁₄N]⁺ (Hexylamine fragment) | ~100.1126 |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amide at approximately 3300 cm⁻¹. A strong absorption band for the amide C=O stretch would be anticipated around 1640 cm⁻¹. The C-N stretching vibration of the amide would likely appear in the region of 1240-1260 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic CH₂ and CH₃ groups would be observed between 2850 and 3000 cm⁻¹.
Table 4: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aliphatic) | ~2850-3000 |
| C=O Stretch (Amide) | ~1640 |
| C-N Stretch (Amide) | ~1240-1260 |
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), would be suitable. The compound would be detected using a UV detector, likely at a wavelength around 210 nm, where the amide chromophore absorbs. The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks. Chiral HPLC, employing a chiral stationary phase, could be used to separate and quantify the enantiomers if the compound is synthesized as a racemate.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. A capillary column with a polar stationary phase would be appropriate. The retention time of the compound would be a characteristic identifier under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). GC-MS would provide both the retention time and the mass spectrum of the compound, offering a high degree of confidence in its identification and purity assessment.
Design Principles for Analogs of this compound
The design of analogs based on the this compound scaffold is guided by principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the systematic modification of the molecule's three main components: the pyrrolidine core, the carboxamide linker, and the terminal hexylamino group. Researchers explore how changes in lipophilicity, conformational flexibility, and the introduction of specific functional groups affect interactions with biological targets. nih.govnih.gov
One common design approach is the progressive modification of a lead compound. For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, analogs are created by introducing various substituents on a terminal phenyl ring to probe the size and electronic requirements of the binding pocket. nih.gov This allows for the mapping of the target's active site and the identification of key interactions. Another principle is the use of conformational restriction. By replacing flexible alkyl chains with more rigid linkers or cyclic structures, analogs can be "locked" into a bioactive conformation, which can enhance binding affinity and improve selectivity. nih.gov Structure-guided optimization, utilizing X-ray crystallography of ligand-protein complexes, further refines analog design by providing a detailed view of the binding mode, enabling the rational addition or modification of functional groups to maximize favorable interactions. nih.gov
Impact of Pyrrolidine Ring Modifications on Molecular Interactions
The pyrrolidine ring serves as a versatile, three-dimensional scaffold that can be modified to fine-tune the pharmacological profile of the compound. nih.gov Its non-planar, puckered nature allows for precise spatial orientation of substituents, which is critical for stereospecific interactions with biological targets like enzymes and receptors. nih.gov
The stereochemistry at the C3 position of the pyrrolidine ring, where the carboxamide group is attached, is a critical determinant of biological activity. The spatial arrangement of this group, dictated by its (R) or (S) configuration, directly influences how the molecule fits into a chiral binding site on a protein. nih.gov In many classes of bioactive compounds, one enantiomer exhibits significantly higher potency than the other. For example, SAR studies on dual serotonin (B10506) and noradrenaline reuptake inhibitors based on an N-benzyl-N-(pyrrolidin-3-yl)carboxamide scaffold revealed that the (S)-enantiomer was responsible for the majority of the serotonin reuptake inhibition, while the (R)-enantiomer was more potent for noradrenaline reuptake. This demonstrates that the stereochemistry at the 3-position can govern not only the potency but also the selectivity profile of the compound. The absolute configuration influences the orientation of the entire side chain, affecting its ability to engage with key amino acid residues in the target protein. nih.gov
Modification of the nitrogen atom within the pyrrolidine ring (N1 position) is a key strategy for modulating a compound's activity and physicochemical properties. The basicity of this nitrogen can be altered by the introduction of various substituents, which in turn affects properties like solubility and potential for hydrogen bonding. nih.gov In the development of 11β-HSD1 inhibitors, structure-guided optimization of a pyrrolidine carboxamide series involved substitutions at the pyrrolidine nitrogen. nih.gov Adding groups at this position can serve several purposes:
Exploring Additional Binding Pockets: A substituent can extend into a nearby pocket on the target protein, forming new, favorable interactions.
Altering Physicochemical Properties: N-substitution can impact the molecule's polarity, metabolic stability, and cell permeability.
Improving Selectivity: By designing a substituent that interacts favorably with the target of interest but clashes with the binding site of off-target proteins, selectivity can be enhanced.
For instance, SAR studies on PARP-1 inhibitors based on a benzimidazole carboxamide scaffold involved functionalizing the pyrrolidine nitrogen with different aromatic rings, demonstrating the importance of this position for activity. nih.gov
Influence of the Hexylamino Moiety
The hexylamino moiety plays a crucial role, often anchoring the molecule in a lipophilic (hydrophobic) pocket of the target protein. Modifications to this part of the molecule are pivotal for optimizing potency.
The length and structure of the alkyl chain attached to the amide nitrogen significantly influence biological activity. nih.gov The optimal chain length is dependent on the size and shape of the corresponding hydrophobic binding pocket on the target protein. A chain that is too short may not fully occupy the pocket, leading to weaker binding, while a chain that is too long may cause steric clashes.
In a related series of benzimidazole carboxamides bearing a pyrrolidine nucleus, SAR analysis revealed that the length of an alkyl chain connecting to a phenyl ketone moiety greatly influenced inhibitory activity against PARP-1. A three-carbon atom chain was found to be the most active compared to chains with two or four carbons, highlighting a specific spatial requirement for optimal interaction. nih.gov This principle suggests that for this compound, the six-carbon chain is likely optimized for a specific target, and deviations from this length would be expected to decrease potency.
Table 1: Effect of Alkyl Chain Length on PARP-1 Inhibition in a Related Pyrrolidine Series Data extracted from a study on phenyl ketone derivatives bearing a pyrrolidine nucleus, illustrating the principle of chain length dependency. nih.gov
Replacing the flexible hexyl group with more rigid cyclic or aromatic structures is a powerful strategy to enhance potency and selectivity. These groups can form more specific van der Waals, hydrophobic, and sometimes π-stacking interactions within the binding site.
SAR studies on pyrrolidine amide derivatives as NAAA inhibitors demonstrated this principle effectively. Replacing the alkyl chain with various substituted phenyl groups led to significant changes in inhibitory potency. It was found that the binding pocket for the terminal ring is tight, and only small, lipophilic groups could be tolerated at certain positions. For example, a 3-chloro substitution on the terminal phenyl ring was 3.5-fold more effective than the unsubstituted version, whereas a 4-chloro substitution resulted in a 2.7-fold decrease in potency. nih.gov This indicates a precise structural and electronic requirement for optimal activity. Introducing larger, conformationally restricted linkers, such as a 4-phenylcinnamoyl group, can also enhance selectivity for the target enzyme over related enzymes. nih.gov
Table 2: Influence of Terminal Aromatic Group on NAAA Inhibitory Activity Data from a study on pyrrolidine amide derivatives, showing the effect of replacing an alkyl chain with various aromatic moieties. nih.gov
An in-depth analysis of the chemical compound this compound reveals crucial insights into its molecular interactions and the predictive modeling of its activity. The following sections explore the structure-activity relationship (SAR) of this compound, with a specific focus on the role of the carbonyl linkage in intermolecular recognition and the development of predictive SAR models for the broader class of pyrrolidine carboxamides.
Molecular Mechanism and Target Interaction Studies in Vitro/cellular
Identification of Potential Molecular Targets for 3-[(Hexylamino)carbonyl]pyrrolidine
Research has identified the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis as a primary molecular target for a class of compounds known as pyrrolidine (B122466) carboxamides. nih.govnih.gov InhA is a crucial enzyme involved in the fatty acid elongation cycle, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.gov The inhibition of this enzyme disrupts the integrity of the cell wall, leading to antibacterial effects.
Initial high-throughput screening efforts led to the discovery of pyrrolidine carboxamides as a novel series of potent InhA inhibitors. nih.govnih.gov Subsequent studies have focused on optimizing the structure of these compounds to enhance their inhibitory activity and specificity. While direct studies on this compound are not extensively detailed, the broader class of pyrrolidine carboxamides has been shown to interact with this key enzyme. nih.gov
In Vitro Binding Assays and Affinity Determination
In vitro studies have been instrumental in confirming the interaction between pyrrolidine carboxamides and their molecular target, InhA. Binding assays have demonstrated that these compounds can effectively displace the natural substrate or cofactor from the active site of the enzyme.
The affinity of these inhibitors for InhA has been quantified through the determination of their half-maximal inhibitory concentration (IC₅₀) values. For instance, a range of pyrrolidine carboxamide derivatives has been synthesized and tested, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range. nih.gov The potency of these compounds is influenced by the nature of the substituents on the pyrrolidine ring and other parts of the molecule. nih.gov
Enzyme Inhibition Kinetics and Mechanistic Insights
Kinetic studies have provided valuable insights into the mechanism by which pyrrolidine carboxamides inhibit InhA. These compounds typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, the enoyl-ACP. nih.gov
The inhibition mechanism often involves the formation of a stable complex with the enzyme and its cofactor, NADH. nih.gov X-ray crystallography studies of InhA complexed with various pyrrolidine carboxamide inhibitors have revealed the specific molecular interactions that govern their binding. nih.gov These studies show that the pyrrolidine core of the inhibitors plays a central role in establishing hydrogen bonds with key amino acid residues in the active site of InhA, as well as with the NADH cofactor. nih.gov The resolution of racemic mixtures of some of these inhibitors has indicated that the inhibitory activity is stereospecific, with only one enantiomer being active. nih.gov
Receptor Interaction Studies at the Molecular Level
While the primary target identified for the broader class of pyrrolidine carboxamides is the enzyme InhA, investigations into their interactions with other receptors are ongoing. For instance, some pyrrolidinone carboxamide derivatives have been explored as modulators of the ChemR23 receptor, a chemoattractant receptor involved in immune cell trafficking. google.com However, specific data on the interaction of this compound with this or other receptors at a detailed molecular level is not extensively available in the current literature.
Cellular Target Engagement and Pathway Modulation Assays (excluding clinical or human trial data)
Cellular assays have been employed to confirm that the inhibition of InhA by pyrrolidine carboxamides translates into a functional effect within whole cells. These assays typically measure the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis.
The results from these cellular assays have shown a good correlation with the in vitro enzyme inhibition data, indicating that the compounds are able to penetrate the bacterial cell wall and engage with their intracellular target. nih.gov The modulation of the fatty acid synthesis pathway upon treatment with these inhibitors confirms their mechanism of action and their potential as antibacterial agents. nih.gov
Investigation of Allosteric Modulation and Ligand-Induced Conformational Changes
Current research on pyrrolidine carboxamides as InhA inhibitors primarily points towards a competitive mode of inhibition, where the compounds bind to the active site of the enzyme. nih.gov There is limited evidence in the available literature to suggest that this compound or its close analogs act as allosteric modulators of InhA.
However, the binding of these inhibitors to the active site does induce conformational changes in the enzyme. X-ray crystallography has shown that the binding of the inhibitor can stabilize a particular conformation of the enzyme-NADH complex, which is crucial for the inhibitory activity. nih.gov These ligand-induced conformational changes are a key aspect of the inhibitor's mechanism of action.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for 3-[(Hexylamino)carbonyl]pyrrolidine
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed examination of a molecule's electronic structure and energetics. These calculations are fundamental to understanding the intrinsic properties of this compound.
The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) can be employed to calculate key electronic descriptors for this compound. researchgate.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map, provide a quantitative basis for predicting regions of electrophilic and nucleophilic attack. For instance, a lower HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.com The MEP map visually identifies electron-rich and electron-deficient regions, which are crucial for understanding non-covalent interactions.
The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. By systematically rotating the rotatable bonds, such as those in the hexyl chain and the bond connecting the carbonyl group to the pyrrolidine (B122466) ring, a potential energy surface can be generated. This energy landscape reveals the relative energies of different conformers and the energy barriers between them. The most stable conformers, residing at the energy minima, are the most likely to be populated and are therefore of primary interest for subsequent docking studies. rsc.org
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in hypothesis-driven research to identify potential biological targets for this compound and to understand the molecular basis of its potential activity.
The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a protein. researchgate.net This involves sampling a vast number of possible orientations and conformations of the ligand and scoring them based on their complementarity to the binding pocket. For this compound, docking simulations against a panel of hypothesized protein targets would reveal the plausible binding poses. These poses are stabilized by a network of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key interactions provides a structural rationale for the ligand's affinity and selectivity. nih.gov The process often utilizes scoring functions to rank the different poses, with the top-ranked pose representing the most probable binding mode. nih.gov
Table 2: Hypothesized Interactions of this compound with a Generic Kinase Active Site
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |
|---|---|---|
| Hydrogen Bond | Carbonyl oxygen | Backbone NH of hinge region residue |
| Hydrogen Bond | Pyrrolidine nitrogen (if protonated) | Acidic side chain (e.g., Asp, Glu) |
| Hydrophobic Interaction | Hexyl chain | Hydrophobic pocket (e.g., Leu, Val, Ile) |
Note: This table is illustrative and based on general principles of ligand-kinase interactions. Specific interactions would depend on the actual protein target.
In addition to predicting the binding pose, docking programs also provide an estimation of the binding affinity, often expressed as a docking score or a predicted binding free energy (ΔG). chemicalpapers.com While these scores are approximations, they are valuable for ranking a series of compounds and prioritizing them for experimental testing. A more negative docking score generally indicates a more favorable binding interaction. Comparing the estimated binding affinities of this compound for different targets can help in identifying the most likely biological partners. It is important to note that these estimations have limitations and are best used for comparative purposes rather than as absolute measures of affinity. nih.gov
Molecular Dynamics Simulations
To further refine the understanding of the ligand-protein complex obtained from docking, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic motions of the system over time, providing a dynamic view of the binding event and the stability of the complex. nih.gov By simulating the solvated ligand-protein complex, one can assess the stability of the predicted binding pose, observe conformational changes in both the ligand and the protein upon binding, and calculate more accurate binding free energies through methods like MM/PBSA or MM/GBSA. nih.gov These simulations offer a more realistic representation of the biological environment and can validate the interactions predicted by molecular docking.
Ligand-Target Complex Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method to study the physical movements of atoms and molecules over time, offering a detailed view of the stability and dynamics of a ligand-target complex. youtube.comresearchgate.net For a compound like this compound, MD simulations can elucidate how it binds to a specific protein target and the stability of this interaction.
In studies of related pyrrolidine derivatives, MD simulations lasting up to 100 nanoseconds have been used to validate docking poses and assess the stability of the ligand within the protein's active site. nih.govresearchgate.net Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD for the ligand indicates that it remains in a consistent binding pose, while RMSF can highlight flexible regions of the protein upon ligand binding. researchgate.net
The binding free energy, which indicates the strength of the ligand-target association, is often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov This analysis breaks down the total binding energy into contributions from different force field terms, such as van der Waals interactions, electrostatic interactions, and solvation energy. researchgate.net For pyrrolidine amides, these studies often reveal that nonpolar and van der Waals interactions are key driving forces for binding, highlighting the importance of hydrophobic interactions. researchgate.net Furthermore, the pyrrolidine ring itself is often crucial for forming stable hydrogen bond networks with target residues, a feature consistently observed in complexes of pyrrolidine carboxamides with enzymes like InhA. nih.govacs.orgagarwallab.com
| Parameter | Description | Relevance for this compound |
| RMSD | Root Mean Square Deviation | Measures the average deviation of the ligand/protein from a reference structure over time, indicating the stability of the binding pose. |
| RMSF | Root Mean Square Fluctuation | Measures the fluctuation of individual atoms or residues, identifying flexible regions in the complex. |
| Binding Free Energy (MM/PBSA) | Calculated energy of binding | Predicts the affinity of the ligand for the target; can be decomposed to identify key interaction types (e.g., hydrophobic, electrostatic). |
| Hydrogen Bond Analysis | Occupancy of hydrogen bonds | Identifies critical hydrogen bonds between the ligand (e.g., amide N-H, carbonyl oxygen) and the protein that stabilize the complex. |
Solvent Effects on Molecular Conformation
The three-dimensional shape (conformation) of a molecule is critical for its biological activity and is often influenced by its environment, particularly the solvent. Computational studies can model how different solvents affect the conformational preferences of this compound. The flexibility of the hexyl chain and the "pseudorotation" of the pyrrolidine ring make it susceptible to solvent-induced changes. nih.gov
Studies on peptides containing proline, a natural pyrrolidine derivative, have shown that solvent polarity dramatically alters conformational equilibria. ub.edursc.org For instance, in a non-polar solvent like chloroform, conformations that maximize intramolecular hydrogen bonds, such as helices, are favored. ub.edu In contrast, polar protic solvents like methanol (B129727) or water can compete for hydrogen bonds, leading to more extended or β-hairpin-like structures. rsc.org Similarly, polar aprotic solvents like DMSO can disrupt intramolecular bonds, favoring different conformational families. ub.edu
These solvent effects are investigated computationally using methods like the self-consistent reaction field (SCRF) theory for implicit solvent models or explicit solvent MD simulations. acs.orgnih.gov For this compound, such studies would predict how the molecule's shape might differ between the aqueous environment of extracellular space and the lipid-like interior of a cell membrane or a hydrophobic binding pocket. The orientation of the hexyl group and the pucker of the pyrrolidine ring would be particularly sensitive to these environmental changes. nih.govacs.org
| Solvent Type | Expected Effect on Conformation | Computational Method |
| Non-polar (e.g., Chloroform) | Favors compact conformations with intramolecular hydrogen bonds. | Explicit/Implicit Solvent MD |
| Polar Aprotic (e.g., DMSO) | Disrupts intramolecular H-bonds, leading to different conformer populations. | Explicit/Implicit Solvent MD |
| Polar Protic (e.g., Water, Methanol) | Competes for H-bonds, favoring more extended or solvent-exposed conformations. | Explicit/Implicit Solvent MD |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is invaluable for predicting the activity of new molecules and guiding lead optimization.
Descriptor Generation and Selection for Pyrrolidine Amides
The first step in QSAR modeling is to translate the chemical structure of each molecule into a set of numerical values known as molecular descriptors. pharmatutor.orggithub.com For a series of pyrrolidine amides related to this compound, a wide array of descriptors would be calculated to capture various aspects of their structure.
These descriptors can be broadly categorized:
1D/2D Descriptors: Molecular weight, atom counts, polar surface area (PSA), and topological indices. nih.gov
3D Descriptors: These depend on the 3D conformation of the molecule and include steric fields (related to shape) and electrostatic fields (related to charge distribution), as used in methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). tandfonline.com Other 3D descriptors include shape flexibility indices and dipole moments. nih.govtandfonline.com
Quantum-Chemical Descriptors: Properties calculated using quantum mechanics, such as HOMO/LUMO energies and partial atomic charges. nih.gov
Given the large number of possible descriptors, a crucial step is to select a smaller subset of the most relevant ones to avoid overfitting the model. pharmatutor.org This is often achieved using statistical techniques like stepwise multiple linear regression or genetic algorithms, which identify the descriptors that correlate best with biological activity while having low correlation among themselves. nih.gov
| Descriptor Class | Examples | Information Encoded |
| Constitutional (2D) | Molecular Weight, Number of N atoms | Basic composition and connectivity |
| Topological (2D) | Wiener Index, Kier & Hall Indices | Molecular branching and shape |
| Geometric (3D) | Molecular Surface Area, Volume | 3D size and shape |
| Electrostatic (3D) | Dipole Moment, Partial Charges | Charge distribution and polarity |
| Hydrophobic (3D) | LogP, Hydrophobic Fields | Lipophilicity and water solubility |
| Quantum-Chemical | HOMO/LUMO Energies | Electronic properties and reactivity |
Development of Predictive Models for Biological Activity
Once relevant descriptors are selected, a mathematical model is built to link them to the observed biological activity (e.g., IC₅₀ or ED₅₀ values). nih.gov For pyrrolidine amides, various modeling techniques have been successfully applied.
Linear methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are often used to create simple, interpretable equations. nih.gov For instance, a QSAR study on DPP-IV inhibitors based on the pyrrolidine scaffold identified the importance of shape flexibility, E-state indices, and dipole moment for activity. nih.govtandfonline.com
More complex, non-linear relationships are captured by methods like 3D-QSAR (CoMFA/CoMSIA) and machine learning algorithms. nih.govtandfonline.com CoMFA and CoMSIA models generate 3D contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobicity would be favorable or unfavorable for activity. tandfonline.comnih.gov This provides intuitive guidance for modifying the structure, such as the hexyl group or substituents on the pyrrolidine ring of this compound, to enhance potency.
Machine learning approaches, including Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN), are increasingly used to build highly accurate predictive models, especially for large and diverse datasets. nih.govnih.govplos.orgmdpi.com The statistical validity and predictive power of any developed model must be rigorously assessed using internal (e.g., cross-validation) and external validation techniques. nih.govresearchgate.net
| QSAR Method | Description | Typical Output |
| MLR/PLS | Linear regression methods. | A mathematical equation relating descriptors to activity. |
| CoMFA/CoMSIA | 3D-QSAR methods using steric, electrostatic, and other fields. | 3D contour maps indicating favorable/unfavorable regions for substitution. |
| HQSAR | Hologram QSAR, uses 2D fragment fingerprints. | Atomic contribution maps showing positive/negative influences on activity. |
| Machine Learning (ANN, SVM) | Non-linear algorithms capable of learning complex patterns. | A predictive model with high accuracy for classifying or estimating activity. |
Virtual Screening and De Novo Design Strategies Based on the Pyrrolidine Scaffold
The pyrrolidine core of this compound serves as an excellent starting point, or "scaffold," for discovering and designing new bioactive molecules. nih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were a known active compound, its structure could be used as a query in similarity-based virtual screening to find structurally similar molecules from vast databases. This can be done using 2D fingerprints or 3D shape-based methods. nih.gov
A more advanced strategy is scaffold hopping , which aims to identify compounds with a different core structure but similar biological activity. acs.orgnih.gov This is useful for finding novel chemical series with improved properties, such as better metabolic stability or patentability. nih.govdundee.ac.uk Computational methods can replace the pyrrolidine ring with other chemical moieties that preserve the key interactions with the target. researchgate.net
De novo design strategies aim to build novel molecules from scratch. youtube.com These methods can take a scaffold like pyrrolidine and computationally "grow" different substituents (like the hexylamino-carbonyl group) within the target's binding site to optimize interactions. nih.gov Chemical language models, a form of artificial intelligence, can also learn the "rules" of chemistry and be trained to generate entirely new molecules based on the pyrrolidine scaffold that are predicted to be active and synthetically accessible. youtube.com
These strategies, from screening existing compounds to designing new ones, leverage the favorable properties of the pyrrolidine scaffold to accelerate the drug discovery process. nih.govnih.gov
Derivatization, Analog Synthesis, and Research Tool Development
Systematic Modification of the Pyrrolidine (B122466) Ring and Substituents
The pyrrolidine ring is a versatile scaffold that allows for extensive structural modification to explore the chemical space around the core molecule. plos.orgfishersci.co.uk Its non-planar, puckered nature provides a three-dimensional framework that can be manipulated to enhance binding affinity and selectivity for biological targets. nih.gov Synthetic strategies for modifying this ring can be broadly categorized into the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring from acyclic or other cyclic precursors. nih.govacs.org
A primary source for chiral pyrrolidine scaffolds is the use of naturally occurring amino acids like proline and hydroxyproline (B1673980) as starting materials. acs.org For instance, (R)-pyrrolidine-3-carboxylic acid derivatives, which are key precursors for compounds like 3-[(Hexylamino)carbonyl]pyrrolidine, have been synthesized from homochiral starting materials to produce specific stereoisomers. nih.gov The stereochemistry of the substituents on the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological profiles and binding modes. nih.govnih.gov For example, in a series of 3-arylpyrrolidine-2-carboxamide derivatives, the (2R,3R)-isomer was found to have the most potent affinity for the melanocortin-4 receptor. nih.gov
Methods have been developed for the concise, atom-economical synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.gov One such method involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, which can produce derivatives like 5-methylpyrrolidine-3-carboxylic acid in just two steps from accessible starting materials. nih.govnih.govnih.gov
More advanced strategies include the skeletal editing of other ring systems. A photo-promoted ring contraction of pyridines, which are abundant bulk chemicals, using silylborane has been reported to produce pyrrolidine derivatives, offering a novel and efficient route to functionalized pyrrolidine skeletons. nih.govnih.gov
The table below illustrates examples of how the pyrrolidine ring can be systematically modified, drawing from synthetic approaches applied to related pyrrolidine carboxamide structures.
| Modification Strategy | Example Precursor/Derivative | Synthetic Method | Key Finding/Advantage |
| Stereoselective Synthesis | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Organocatalytic Michael Addition | Provides high enantiomeric excess (97% ee); useful as a catalyst or building block. nih.gov |
| Ring Nitrogen Functionalization | Benzimidazole carboxamides with N-aryl pyrrolidine | 1,3-dipolar cycloaddition followed by N-functionalization | Allows introduction of diverse aromatic groups to probe specific interactions. plos.org |
| Ring Carbon Substitution | Pyrrolidine-2,5-diones with 3-benzhydryl group | Reaction of succinic acid derivatives with aminoacetic acid | Introduction of bulky substituents can modulate properties like anticonvulsant activity. plos.org |
| Ring Construction | Polyhydroxylated pyrrolidines (e.g., 1,4-dideoxy-1,4-imino-l-arabinitol) | Cyclization of acyclic precursors | Creates potent α-glycosidase inhibitors, potential antidiabetic and anticancer agents. nih.gov |
| Skeletal Editing | 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives | Photo-promoted ring contraction of pyridines | Accesses novel pyrrolidine synthons from abundant starting materials. nih.gov |
Exploration of Variations in the Amide Linker
The amide bond is a central feature of many biologically active molecules, but it can be susceptible to metabolic cleavage and may contribute to poor pharmacokinetic properties. In medicinal chemistry, the isosteric replacement of the amide group is a classic strategy to overcome these limitations. wikipedia.org For a molecule like this compound, modifying the amide linker can improve metabolic stability, alter conformational rigidity, and fine-tune binding interactions.
Variations can range from simple modifications, such as N-methylation, to complete replacement with amide isosteres like fluoroalkenes, trifluoroethylamines, or various five-membered heterocycles (e.g., oxadiazole, triazole). wikipedia.orgacs.org These isosteres mimic the geometry and electronic properties of the amide bond while offering different chemical characteristics.
In studies of related compounds, linkers have been systematically varied to probe structure-activity relationships (SAR). For example, in a series of STAT3 inhibitors, a sulfonamide linker was replaced with an amide or a simple methylene (B1212753) group, though in that specific case, the modifications were not tolerated. thermofisher.com A more successful modification involved creating a more constrained linker by incorporating the linker atoms into a ring, such as using a proline-based system. thermofisher.comenamine.net This strategy can lock the molecule into a more favorable conformation for binding.
Advanced linker technologies, such as self-immolative linkers, are also being developed. researchgate.net These linkers are designed to cleave and release the active part of the molecule in response to a specific trigger, such as a change in pH, which could be relevant for targeted drug delivery applications. researchgate.net
| Linker Modification | Example Structure/Concept | Rationale | Potential Outcome |
| Isosteric Replacement | Fluoroalkene, 1,2,4-Oxadiazole | Mimic amide bond geometry but with altered electronics and metabolic stability. wikipedia.org | Improved pharmacokinetic properties, novel intellectual property. wikipedia.org |
| Conformational Constraint | Proline-based linker system | Reduces conformational flexibility to lock in a bioactive conformation. thermofisher.comenamine.net | Increased potency and selectivity. thermofisher.comenamine.net |
| Linker Homologation | Insertion of a methylene group | Increases distance and flexibility between the pyrrolidine and side chain. | Optimize fit within a binding pocket. |
| Self-Immolative Linker | Benzylic N-acyl carbamates | Stable linker that cleaves under specific conditions (e.g., acidic pH) to release the amide-containing drug. researchgate.net | Targeted release of the active compound in specific tissues or cellular compartments. researchgate.net |
Diversification of the Hexylamino Side Chain
The hexylamino side chain of this compound provides a lipophilic interaction point and is a prime site for diversification to optimize potency and selectivity. By varying the length, branching, and chemical nature of this side chain, chemists can explore how modifications affect the molecule's interaction with its biological target.
A common approach is to replace the n-hexyl group with a wide array of other moieties by using different primary or secondary amines in the amide bond formation step. In a study aimed at optimizing inhibitors for the Mycobacterium tuberculosis enzyme InhA, researchers generated a library using 45 diverse amines to replace a phenyl ring, demonstrating the power of this diversification strategy. nih.gov This approach allows for the exploration of various properties, including hydrophobicity, aromaticity, and hydrogen bonding potential.
For instance, analogs could be synthesized where the hexyl group is replaced with:
Other Alkyl Chains: Shorter (e.g., butyl), longer (e.g., octyl), or branched chains (e.g., isohexyl) to probe the size and shape of a hydrophobic binding pocket.
Cyclic Structures: Cyclohexyl or cyclopentyl groups to introduce conformational rigidity.
Aromatic and Heteroaromatic Rings: Phenyl, substituted phenyl (e.g., 4-chlorophenyl, 4-methoxyphenyl), or pyridinyl groups to introduce potential for pi-stacking or additional hydrogen bonding interactions. nih.govmdpi.comacs.org
Functionalized Chains: Chains containing ethers, alcohols, or other functional groups to improve solubility or introduce new interaction points.
The table below shows examples of amine diversification from studies on related pyrrolidine carboxamides.
| Amine Moiety (Replacing Hexylamine) | Resulting Compound Class | Rationale for Variation |
| Phenylamino | N-Phenyl-pyrrolidine-carboxamide | Introduce aromatic interactions. |
| 4-Chlorophenylamino | N-(4-Chlorophenyl)-pyrrolidine-carboxamide | Probe electronic effects and hydrophobic interactions. nih.gov |
| 4-Methoxyphenylamino | N-(4-Methoxyphenyl)-pyrrolidine-carboxamide | Introduce a hydrogen bond acceptor and alter electronics. nih.gov |
| Pyridin-3-ylmethylamine | N-(Pyridin-3-ylmethyl)pyrrolidine-carboxamide | Introduce a basic nitrogen for potential salt formation and hydrogen bonding. mdpi.com |
| Benzylamino | N-Benzyl-pyrrolidine-carboxamide | Explore interactions in a slightly different spatial orientation than phenyl. plos.org |
Synthesis of Molecular Probes and Chemical Tools for Biological Investigations
To study the mechanism of action, identify binding partners, and visualize the distribution of a compound like this compound in biological systems, it can be converted into a molecular probe. This typically involves attaching a reporter tag, such as a biotin (B1667282) label, a fluorescent dye, or a photoreactive group, via a chemical linker.
Photoaffinity Labeling (PAL) is a powerful technique for identifying the direct binding targets of a compound. nih.gov A photoaffinity probe is created by incorporating a photoreactive moiety—such as a diazirine, benzophenone, or aryl azide—into the molecule's structure. enamine.net Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent isolation and identification via techniques like mass spectrometry. nih.govenamine.net The placement of the photoreactive group is critical to ensure that it does not disrupt the original binding interaction.
Biotinylation is another common strategy used to create chemical tools. nih.gov Biotin binds with extremely high affinity to streptavidin and avidin, an interaction that can be exploited for purification, detection, and immobilization. A biotinylated version of this compound could be used to pull down its protein targets from a cell lysate. Modern approaches often use "click chemistry" to attach the biotin tag. For example, an analog of the parent compound can be synthesized with an alkyne handle, which can then be selectively reacted with a biotin-azide reagent. fishersci.co.ukthermofisher.com
Fluorescent probes are synthesized by conjugating a fluorophore to the molecule. These probes allow for the visualization of the compound's localization in living cells using fluorescence microscopy.
| Probe Type | Reporter Tag / Functional Group | Application | Method of Action |
| Photoaffinity Probe | Diazirine, Benzophenone, Aryl Azide | Target identification and binding site mapping. nih.govenamine.net | UV activation generates a reactive species that covalently crosslinks the probe to its target protein. nih.gov |
| Affinity Probe | Biotin | Pull-down assays for target identification, immobilization for binding studies. nih.gov | High-affinity binding to streptavidin allows for capture and detection. nih.govrsc.org |
| Cleavable Linker Probe | Acid- or photo-cleavable linker | Identification of binding sites with minimal modification of the target protein. acs.org | After crosslinking, the linker is cleaved, leaving only a small mass remnant on the target. acs.org |
| Click Chemistry Handle | Alkyne or Azide group | Facile and specific attachment of various reporter tags (biotin, fluorophores). thermofisher.com | Copper-catalyzed or strain-promoted cycloaddition provides a highly efficient conjugation reaction. thermofisher.com |
Parallel Synthesis and Library Generation of Pyrrolidine Carboxamides
To efficiently explore the structure-activity relationships around the this compound scaffold, medicinal chemists employ parallel synthesis techniques to generate large libraries of related compounds. rsc.org This approach dramatically accelerates the discovery process compared to traditional one-by-one synthesis.
The synthesis of pyrrolidine carboxamides is well-suited for parallel formats. The key amide bond-forming reaction can be carried out in multi-well plates (e.g., 96-well plates), allowing for the simultaneous reaction of a single pyrrolidine carboxylic acid core with a diverse set of amines, or vice versa. nih.gov
In a notable example, researchers optimized a series of pyrrolidine carboxamide inhibitors of the enzyme InhA. acs.orgnih.govgoogle.com They used an iterative process of "microtiter synthesis" where small-scale parallel syntheses were performed in 96-well plates. nih.gov The resulting crude products in the plates were then directly subjected to an in situ biological activity screen without purification. This high-throughput approach allowed them to rapidly assess hundreds of analogs and improve the potency of their lead compound by over 160-fold. nih.govgoogle.com
Modern chemistry laboratories utilize specialized equipment to facilitate parallel synthesis, such as reaction stations that allow for simultaneous heating, cooling, stirring, and refluxing of multiple reactions under an inert atmosphere in a compact footprint. These tools, combined with strategic library design and a vast array of commercially available building blocks (amines, carboxylic acids), enable the comprehensive exploration of the chemical space around a lead compound like this compound. rsc.org
Future Research Directions and Broader Academic Implications
Advancements in Stereocontrol for Pyrrolidine-Based Syntheses
The precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. For pyrrolidine (B122466) derivatives, stereochemistry significantly influences their interaction with biological targets. nih.gov Future research will undoubtedly focus on refining and innovating methods for stereocontrolled synthesis.
Current strategies often rely on starting materials with pre-existing stereocenters, such as proline or 4-hydroxyproline, followed by functionalization of the pyrrolidine ring. mdpi.com Another major approach involves the stereoselective cyclization of acyclic precursors. mdpi.com However, the synthesis of polysubstituted pyrrolidines with specific stereochemical configurations, particularly those with non-adjacent stereocenters, remains a significant challenge. nih.gov
For a compound like 3-[(Hexylamino)carbonyl]pyrrolidine, achieving stereocontrol at the 3-position is crucial. Future advancements may lie in the development of novel catalysts and chiral auxiliaries that can direct the formation of the desired stereoisomer with high efficiency and selectivity. Techniques such as organocatalysis, transition-metal catalysis, and enzymatic resolutions will likely play a pivotal role. For instance, the use of (R)-3-pyrrolidinecarboxylic acid as a catalyst has been shown to be effective in directing the stereochemical outcome of certain reactions. acs.org The development of methods that allow for the selective synthesis of either the (R) or (S) enantiomer of this compound will be a key area of investigation, enabling a deeper understanding of its structure-activity relationships.
Integration of Artificial Intelligence in Pyrrolidine Compound Design and Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. springernature.comresearchgate.net These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new compounds and predict their properties.
In the context of pyrrolidine derivatives, AI can be employed in several ways:
De Novo Design: Generative AI models can design novel pyrrolidine-based compounds with desired properties, such as enhanced binding affinity to a specific biological target or improved pharmacokinetic profiles. researchgate.net These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.
Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual pyrrolidine derivatives to identify those with the highest probability of being active. nih.gov This can significantly accelerate the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing.
Predictive Modeling: Machine learning models can be trained to predict various properties of pyrrolidine compounds, including their solubility, toxicity, and metabolic stability. This information can guide the design of molecules with more favorable drug-like characteristics.
For this compound, AI could be used to design analogs with optimized properties. For example, by analyzing structure-activity relationship data from related compounds, an AI model could suggest modifications to the hexylamino group or the pyrrolidine ring to enhance a particular biological activity.
Expanding the Scope of Pyrrolidine Derivatives as Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes. They are small molecules that can selectively interact with a specific protein or pathway, allowing researchers to study its function in living systems. Pyrrolidine derivatives have already demonstrated their utility as pharmacological probes. nih.gov
Future research will likely focus on developing highly specific and potent pyrrolidine-based chemical probes. This will involve the design and synthesis of molecules that can selectively target a single protein with high affinity, minimizing off-target effects. For instance, a fluorescently-labeled version of this compound could be synthesized to visualize its localization within cells and identify its molecular targets.
The development of novel pyrrolidine-based probes will be aided by a deeper understanding of their mechanism of action. For example, a recently developed fluorescent probe for pyrrolidine itself operates through a combination-type chemical reaction, demonstrating the potential for innovative probe design. researchgate.net By expanding the repertoire of pyrrolidine-based chemical probes, researchers will be better equipped to explore the intricacies of cellular signaling and disease pathogenesis.
Theoretical Contributions to Heterocyclic Chemistry and Amide Reactivity
The study of pyrrolidine derivatives can also provide fundamental insights into the principles of heterocyclic chemistry and amide reactivity. The five-membered pyrrolidine ring is a non-planar structure that can adopt various conformations, a phenomenon known as "pseudorotation". nih.gov The nature and position of substituents on the ring can significantly influence its preferred conformation and, consequently, its reactivity. nih.gov
Theoretical calculations, such as density functional theory (DFT), can be used to model the conformational landscape of pyrrolidine derivatives and to understand the electronic factors that govern their reactivity. These studies can provide valuable information on bond lengths, bond angles, and charge distributions, which can be correlated with experimental observations.
The amide bond is a fundamental functional group in chemistry and biology. The reactivity of the amide bond in a heterocyclic context, such as in this compound, is of particular interest. Studies on the activation of amides in heterocyclic systems have revealed novel reaction pathways and have led to the synthesis of complex molecular architectures. nih.govnih.gov Further theoretical and experimental investigations into the reactivity of the amide bond within the pyrrolidine scaffold will contribute to a more comprehensive understanding of its chemical behavior.
Prospects for Further Structural Optimization and Mechanistic Elucidation in Academic Settings
The journey of a chemical compound from initial discovery to a potential application is often a long and iterative process of structural optimization and mechanistic elucidation. For this compound and its analogs, academic research will play a crucial role in this process.
Structure-activity relationship (SAR) studies will be essential to understand how modifications to the chemical structure affect its biological activity. nih.govnih.gov This will involve the synthesis of a series of analogs with systematic variations in the substituents on the pyrrolidine ring and the hexylamino side chain. The biological activity of these analogs will then be evaluated to identify key structural features that are important for activity.
Mechanistic studies will aim to elucidate the precise molecular mechanism by which this compound exerts its effects. This may involve identifying its cellular targets, characterizing its binding interactions, and understanding the downstream signaling pathways that it modulates. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry will be invaluable in these investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
